Bis(neopentyl glycolato)diboron
Overview
Description
Bis(neopentyl glycolato)diboron: is an organoboron compound with the chemical formula C10H20B2O4 . It is a white to light yellow crystalline powder and is known for its utility in organic synthesis, particularly in the formation of boronic acid esters. This compound is also referred to as 5,5,5’,5’-Tetramethyl-2,2’-bi-1,3,2-dioxaborinane .
Mechanism of Action
Target of Action
Bis(neopentyl glycolato)diboron, also known as 5,5,5’,5’-tetramethyl-2,2’-bi(1,3,2-dioxaborinane), primarily targets organic compounds in chemical reactions . It is a boronating agent that provides the corresponding boronate ester via Pd-catalyzed coupling .
Mode of Action
The compound interacts with its targets by donating boron atoms to form boronate esters . This interaction is facilitated by a palladium catalyst, which aids in the coupling process . The compound has been found to be more efficient than bis(pinacolato)diboron for the synthesis of hindered ortho-substituted arylboronic acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of boronate esters . These esters are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture , which can affect its stability and efficacy in reactions.
Result of Action
The result of this compound’s action is the formation of boronate esters . These esters can then participate in further reactions, such as the Suzuki-Miyaura cross-coupling, leading to the formation of new carbon-carbon bonds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, moisture, and the presence of a suitable catalyst . The compound is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C . The presence of a palladium catalyst is crucial for its action in the formation of boronate esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(neopentyl glycolato)diboron is typically synthesized by reacting tetrachlorodiboron with neopentyl glycol . The reaction is carried out under an inert atmosphere, often using organic solvents such as dichloromethane or ethanol as the reaction medium . The reaction proceeds at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Suzuki Coupling: It is used in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Reduction of Nitroarenes: It can reduce nitroarenes to anilines in the presence of 4,4’-bipyridine as an organocatalyst.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki coupling reactions.
4,4’-Bipyridine: Used as an organocatalyst in the reduction of nitroarenes.
Organic Solvents: Dichloromethane, ethanol, and chloroform are commonly used solvents.
Major Products:
Boronic Acid Esters: Formed in Suzuki coupling reactions.
Anilines: Formed from the reduction of nitroarenes.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used to prepare boronic acid esters, which are vital intermediates in organic synthesis.
Catalysis: Acts as a bidentate ligand and reducing agent in various catalytic processes.
Biology and Medicine:
Industry:
Material Science: Utilized in the production of thin films and LED manufacturing.
Comparison with Similar Compounds
- Bis(pinacolato)diboron
- Bis(catecholato)diboron
- Bis(hexylene glycolato)diboron
- Tetrahydroxydiboron
Comparison:
- Bis(pinacolato)diboron: Similar in function but bis(neopentylglycolato)diboron is more efficient in the synthesis of hindered ortho-substituted arylboronic acids .
- Bis(catecholato)diboron: Both are used in Suzuki coupling, but bis(neopentylglycolato)diboron offers better solubility in organic solvents .
- Bis(hexylene glycolato)diboron: Similar applications but differs in the glycolato ligand structure .
- Tetrahydroxydiboron: Primarily used in different types of reduction reactions .
Properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20B2O4/c1-9(2)5-13-11(14-6-9)12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNDJMCSXOXBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)B2OCC(CO2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370207 | |
Record name | Bis(neopentyl glycolato)diboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201733-56-4 | |
Record name | Bis(neopentyl glycolato)diboron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201733-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201733564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(neopentyl glycolato)diboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5,5',5'-TETRAMETHYL-2,2'-BI-1,3,2-DIOXABORINANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU2GUX2HET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(neopentylglycolato)diboron interact with transition metals?
A1: B2nep2 can act as both a bidentate ligand and a reducing agent with early transition metal chlorides. [] It coordinates to the metal center through its two oxygen atoms. In some cases, like with niobium(V) and molybdenum(V) chlorides, B2nep2 can also donate an electron, reducing the metal center and forming MCl4(B2nep2) complexes. []
Q2: What is the role of 4,4'-bipyridyl in reactions involving B2nep2?
A2: 4,4'-bipyridyl acts as an organocatalyst in reactions involving B2nep2. [, , ] It activates the B-B bond in B2nep2, forming N,N'-bis[(neopentylglycolato)boryl]-4,4'-bipyridinylidene. This activated species plays a crucial role in reducing nitroarenes to anilines [] and in synthesizing indole derivatives from azoarenes and ketones. []
Q3: Can you describe the mechanism of nitrobenzene reduction by B2nep2 in the presence of 4,4'-bipyridine?
A3: DFT studies revealed a multi-step mechanism involving the formation of an N-boryl 4,4'-bipyridyl radical as a key intermediate. [] This radical plays a crucial role both in forming the active N,N'-diboryl-4,4'-bipyridinylidene species and in the reduction of nitrobenzene. The reduction process involves a unique single-step reaction with three stages, ultimately leading to arylnitrene formation on a triplet potential energy surface. []
Q4: What are some notable applications of B2nep2 in organic synthesis?
A4: B2nep2 has been successfully utilized in various organic reactions, including:
- Reduction of nitroarenes to anilines: This reaction, catalyzed by 4,4'-bipyridyl, proceeds under aerobic conditions and exhibits broad functional group tolerance. []
- Synthesis of indole derivatives: B2nep2, in conjunction with 4,4'-bipyridyl as an organocatalyst, enables the synthesis of diversely functionalized indoles from azoarenes and ketones. []
- Borylation reactions: B2nep2 can be used for the copper-catalyzed borylation of primary and secondary alkyl bromides. []
Q5: Does B2nep2 react with N-heterocyclic carbenes (NHCs)?
A5: Yes, B2nep2 demonstrates high reactivity with NHCs. [] While bis(catecholato)diboron forms stable mono- and bis-NHC adducts, B2nep2 readily undergoes ring expansion with NHCs even at room temperature, highlighting its higher reactivity and potential implications for catalytic applications. []
Q6: What is the molecular formula, weight, and melting point of B2nep2?
A6:
- Molecular Formula: C10H20B2O4 []
- Molecular Weight: 225.89 g/mol []
- Melting Point: 180.5–184.5 °C (dec) []
Q7: Are there any specific handling and storage recommendations for B2nep2?
A7: B2nep2 should be handled with care, avoiding contact with skin and eyes. [] It is recommended to store it in a tightly closed container in a dry area and refrigerated below 4 °C. []
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